2-Amino-3-iodobenzamide
Description
Structure
3D Structure
Properties
CAS No. |
437998-32-8 |
|---|---|
Molecular Formula |
C7H7IN2O |
Molecular Weight |
262.05 g/mol |
IUPAC Name |
2-amino-3-iodobenzamide |
InChI |
InChI=1S/C7H7IN2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H2,10,11) |
InChI Key |
MXXBQBUOMDYGJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)N)C(=O)N |
Origin of Product |
United States |
Contextualization Within Halogenated Anthranilamide Chemistry
2-Amino-3-iodobenzamide is a derivative of anthranilamide, which is characterized by an amino group and a carboxamide group attached to a benzene (B151609) ring. The presence of a halogen, in this case, iodine, at the 3-position significantly influences the molecule's reactivity and properties. Halogenated anthranilamides are a class of compounds recognized for their diverse biological activities and are utilized in the development of new chemical entities. evitachem.comnih.gov The introduction of a halogen atom can enhance the stability and bioactivity of the parent molecule.
The unique arrangement of the amino, iodo, and benzamide (B126) groups in this compound provides multiple reactive sites. evitachem.com The amino group can undergo oxidation to form nitro or nitroso derivatives, while the oxo group of the amide can be reduced to a hydroxyl group. evitachem.com Furthermore, the iodine atom is a key functional group that can be replaced by other nucleophiles through substitution reactions. evitachem.com
Synthetic Pathways and Methodologies for 2 Amino 3 Iodobenzamide
Advanced and Scalable Synthetic Approaches
The transition from laboratory-scale synthesis to industrial production of chemical compounds necessitates the adoption of methodologies that are not only efficient and high-yielding but also safe, reproducible, and scalable. Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch production methods, particularly for the synthesis of specialized organic molecules like 2-Amino-3-iodobenzamide.
Continuous flow processing involves the continuous pumping of reagents through a network of tubes or microreactors where the reaction occurs. This technique provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reaction efficiency, improved product quality, and greater safety. mdpi.comresearchgate.net The high surface-area-to-volume ratio in flow reactors facilitates superior heat and mass transfer, which is crucial for managing highly exothermic reactions or reactions involving unstable intermediates. researchgate.net
While specific research on the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the principles and successful applications of flow chemistry to structurally related substituted benzamides and other aromatic compounds provide a strong basis for its potential application. researchgate.netnih.gov For instance, flow chemistry has been successfully employed for the synthesis of various substituted benzamides, demonstrating remarkable improvements in yield, selectivity, and production speed compared to batch processes. researchgate.net
Key advantages of applying flow chemistry to the synthesis of this compound would include:
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with handling potentially hazardous reagents or energetic intermediates.
Scalability: Scaling up production in a flow system is typically achieved by extending the operation time or by "scaling out" (running multiple reactors in parallel), which is often more straightforward than redesigning large-scale batch reactors.
Automation and Integration: Flow systems can be readily automated and integrated with in-line purification and analysis techniques, enabling a seamless and efficient production workflow. researchgate.net
The development of a continuous flow process for this compound would likely involve the adaptation of known synthetic routes, such as the amidation of 2-amino-3-iodobenzoic acid or the iodination of 2-aminobenzamide (B116534), into a continuous format. Researchers would need to optimize parameters like solvent, catalyst (if required), flow rate, and reactor temperature to achieve high efficiency and purity.
The table below presents research findings from the continuous flow synthesis of various substituted amides, illustrating the typical conditions and outcomes that could be targeted in developing a process for this compound.
Table 1: Examples of Continuous Flow Synthesis of Substituted Amides and Related Compounds
| Product | Key Reaction Step | Reactor Conditions | Residence Time | Yield/Productivity | Reference |
|---|---|---|---|---|---|
| Imatinib Intermediate | C-N Cross-Coupling | 150 °C | 48 min (total for 3 steps) | 58% (0.63 mmol/h) | mdpi.com |
| Substituted Benzobisimidazoles | Aromatic Nitration | Packed Bed Reactor | 2 minutes | 90 times faster than batch | researchgate.net |
| Benzotriazin-4(3H)-one | Photochemical Cyclization | 420 nm violet light | 5 minutes | 85% (on 1g scale) | acs.orgnih.gov |
| Selenofunctionalized Oxazolines | Electroselenocyclization | Electrochemical Flow Reactor | 10 minutes | Up to 90% | nih.gov |
The data clearly demonstrates the versatility and efficiency of flow chemistry for synthesizing complex organic molecules. By leveraging these established principles, a robust, scalable, and efficient continuous flow synthesis for this compound could be developed, facilitating its availability for further research and application.
Halogen-Directed Reactivity at the Iodine Position
The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds, making the iodine atom at the C-3 position a prime site for various transformations. Its relatively low bond dissociation energy and the ability of iodine to undergo oxidative addition facilitate a range of reactions, particularly those catalyzed by transition metals.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the aryl iodide of this compound and its derivatives serves as an excellent electrophilic partner. The higher reactivity of the C-I bond compared to a C-Br bond allows for selective cross-coupling reactions on di-halogenated substrates. mdpi.comsemanticscholar.org
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org For instance, 2-amino-5-bromo-3-iodobenzamide has been successfully subjected to Sonogashira cross-coupling with various aryl acetylenes. mdpi.comsemanticscholar.org The reaction proceeds selectively at the more reactive iodine-bearing position, leaving the bromine atom intact for subsequent transformations. mdpi.com These reactions are generally carried out in the presence of a catalyst system like PdCl₂(PPh₃)₂-CuI and a base such as K₂CO₃ at room temperature. mdpi.comsemanticscholar.org The resulting 2-amino-3-(alkynyl)benzamide intermediates are valuable precursors for synthesizing complex heterocyclic systems like quinazolinones and indoles. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net
Suzuki Coupling: The Suzuki reaction couples an aryl halide with an organoboron compound (like a boronic acid) and is another cornerstone of palladium-catalyzed C-C bond formation. beilstein-journals.org An efficient microwave-assisted Suzuki coupling has been developed for substrates like 2-amino-5-iodobenzamide (B1582221) and 2-amino-3,5-diiodobenzamide (B15152183) with various (hetero)aryl boronic acids. researchgate.netlookchem.com These reactions lead to the synthesis of 2-amino-3-carboxamide-1,1'-biaryls, which are of interest for their photophysical properties. researchgate.net The utility of these reactions is further demonstrated in cascade processes where an initial cyclocarbopalladation is followed by a Suzuki–Miyaura coupling to produce complex heterocyclic structures like 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org
Table 1: Palladium-Catalyzed Cross-Coupling Reactions
| Starting Material | Coupling Partner | Reaction Type | Catalyst System | Conditions | Product Type | Yield | Ref |
| 2-Amino-5-bromo-3-iodobenzamide | Aryl Acetylenes | Sonogashira | PdCl₂(PPh₃)₂-CuI, K₂CO₃ | DMF-Ethanol, RT, 18h | 2-Amino-3-(arylethynyl)-5-bromobenzamides | N/A | mdpi.comsemanticscholar.org |
| 2-Amino-5-iodobenzamide | (Het)aryl Boronic Acids | Suzuki | N/A | Microwave-assisted | 2-Amino-3-carboxamide-1,1'-biaryls | High | researchgate.net |
| 2-Amino-3,5-diiodobenzamide | (Het)aryl Boronic Acids | Suzuki | N/A | Microwave-assisted | Biaryl and Terphenyl Derivatives | High | researchgate.netlookchem.com |
| N-Propargyl-2-iodobenzamides | Arylboronic Acids | Suzuki | PdCl₂ (ligand-free) | Ethanol | 4-Methylene-3,4-dihydroisoquinolin-1(2H)-ones | N/A | beilstein-journals.org |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This pathway is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate known as a Meisenheimer complex. wikipedia.org
The relatively weak C-I bond can be homolytically cleaved to generate an aryl radical, which can then participate in various intramolecular or intermolecular reactions. A common method for generating such radicals is through the use of tri-n-butyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). researchgate.netscielo.brscielo.br
Studies on related 2-iodobenzamide (B1293540) derivatives have shown that the generated aryl radical can undergo cyclization reactions. researchgate.netscielo.br For example, Bu₃SnH-mediated reactions of ortho-iodoallyloxybenzamides can lead to macrolactams via 11- and 15-endo aryl radical cyclization. researchgate.net However, the success of these cyclizations can be highly dependent on the substrate's conformation. In some cases, instead of cyclization, simple reduction (hydrogenolysis) of the C-I bond to a C-H bond or the formation of an unexpected aryltributyltin compound occurs. scielo.brscielo.br Another pathway to generate an aryl radical involves the diazotization of an ortho-aminobenzamide, followed by reduction, which can then lead to intramolecular C-H functionalization via a 1,5-hydrogen atom transfer (HAT). rsc.org These examples highlight the potential of the aryl iodide moiety in this compound to serve as a precursor for aryl radicals, enabling access to complex molecular architectures through radical-mediated transformations. rsc.org
Reactivity of the Amine Functionality
The primary amino group at the C-2 position is a potent nucleophile and a site for various chemical transformations, including condensation reactions to form imines and electrophilic substitution on the nitrogen atom.
Primary amines readily react with aldehydes and ketones in a reversible, acid-catalyzed process to form imines (Schiff bases). libretexts.org The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration, typically acid-catalyzed, yields the imine. libretexts.org
While simple imine formation is a fundamental reaction, the ortho-relationship of the amine and benzamide (B126) groups in this compound and its analogues facilitates more complex cyclocondensation reactions. For example, the 2-amino-3-(arylethynyl)benzamides formed from Sonogashira couplings can undergo boric acid-mediated cyclocondensation with benzaldehyde (B42025) derivatives. mdpi.comsemanticscholar.orgresearchgate.net This reaction does not stop at the imine but proceeds to form 2,3-dihydroquinazolin-4(1H)-one structures. mdpi.comsemanticscholar.org Similarly, the condensation of 2-aminobenzamide with various aldehydes and ketones can be catalyzed by phosphotungstic acid under microwave irradiation to yield quinazolinones. researchgate.net
The lone pair of electrons on the amine nitrogen makes it nucleophilic, allowing it to react with a variety of electrophiles. This reactivity is fundamental to forming new bonds to nitrogen, such as in acylation and alkylation reactions.
A key example is the formation of an amide bond, a reaction where the amine attacks a carboxylic acid derivative. This is demonstrated in the synthesis of more complex benzamides where a precursor amine is treated with an acyl chloride, such as 2-iodobenzoyl chloride, to furnish the corresponding N-substituted-2-iodobenzamide. scielo.brscielo.br Another common transformation is the reaction of amines with isatoic anhydride (B1165640), which serves as a carbonylating agent, to produce N-substituted 2-aminobenzamides. rsc.org Furthermore, the amine can be activated by electrophiles like triflic anhydride (Tf₂O), which increases the acidity of the α-protons on an N-alkyl substituent, enabling subsequent elimination to form enamides in the presence of a strong base. acs.org
Intramolecular Cyclization Initiated by the Amine Group
The strategic positioning of the amino group ortho to the iodine atom in this compound and its derivatives renders it a versatile precursor for intramolecular cyclization reactions. The nucleophilic character of the amine group allows it to participate in the formation of new heterocyclic rings, a process often facilitated by transition metal catalysts.
A significant example involves the palladium-mediated endo-dig cyclization of an alkyne-functionalized intermediate derived from a related compound, 2-amino-5-bromo-3-iodobenzamide. In this sequence, the initial step is a Sonogashira cross-coupling of the iodo-substituted position with a terminal alkyne. Following this, the amine group participates in a cyclocondensation with an aldehyde to form an 8-alkynylated 2,3-dihydroquinazolin-4(1H)-one. The final key step is the intramolecular cyclization where the amine nitrogen attacks the proximal alkyne, a reaction catalyzed by palladium chloride (PdCl₂). mdpi.comsemanticscholar.org This cyclization proceeds via a transition metal-assisted endo-dig Csp–N bond formation, leading to the construction of a pyrrole (B145914) ring fused to the quinazolinone core, yielding novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones. mdpi.comsemanticscholar.org The insolubility of the dihydroquinazolinone intermediates in acetonitrile (B52724) necessitated the use of dimethylformamide (DMF) as the solvent for the cyclization to proceed effectively under reflux conditions. semanticscholar.org
The amine group's reactivity is also influenced by intramolecular hydrogen bonding. X-ray crystallographic studies on related N-unsubstituted 2-aminobenzamides have confirmed the presence of strong intramolecular hydrogen bonds between the carbonyl oxygen and a hydrogen atom of the ortho-amino group, forming a stable six-membered ring. mdpi.comsemanticscholar.org This interaction can modulate the nucleophilicity and reactivity of the amine group in cyclization processes. mdpi.com
Reactivity of the Amide Group
The amide functional group in this compound presents two primary sites for chemical modification: the amide nitrogen and the carbonyl carbon. These sites allow for a range of transformations to build more complex molecular architectures.
The amide nitrogen can be readily functionalized through substitution reactions. For instance, N-alkylation can be achieved to introduce various substituents, which in turn can be used to construct more elaborate heterocyclic systems. An example includes the synthesis of N-propargyl-2-iodobenzamides, which are precursors for palladium-catalyzed cascade reactions. beilstein-journals.org These N-substituted amides are typically synthesized by reacting the corresponding acid chloride with the desired primary or secondary amine. beilstein-journals.org Another example involves the preparation of N-(3-allyloxypropyl)-2-iodobenzamide, which serves as a substrate for radical cyclization reactions to form benzolactams. clockss.org
The reactivity at the amide nitrogen is also central to the synthesis of N-substituted phthalimides. In a palladium-catalyzed process, N-substituted 2-iodobenzamides react with phenyl formate, which serves as a carbon monoxide source, to yield phthalimides. rsc.org This transformation involves an initial oxidative addition of the palladium catalyst to the C-I bond, followed by carbonylation and subsequent intramolecular cyclization where the amide nitrogen attacks the newly formed acyl-palladium intermediate. rsc.org
Table 1: Examples of Reactions Involving Modification at the Amide Nitrogen
| Starting Material | Reagents/Conditions | Product | Reference |
| 2-Iodobenzoyl chloride | Benzylamine, Et₃N, CH₂Cl₂ | N-Benzyl-2-iodobenzamide | beilstein-journals.org |
| N-Substituted 2-iodobenzamides | Phenyl formate, Pd catalyst, solvent-free | N-Substituted phthalimides | rsc.org |
| 2-Iodobenzoyl chloride | 3-Allyloxy-1-propanamine | N-(3-Allyloxypropyl)-2-iodobenzamide | clockss.org |
The carbonyl carbon of the amide group is an electrophilic center that can undergo various transformations. A fundamental reaction of amides is their reduction to amines. Using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), the carbonyl group can be completely removed to yield the corresponding amine. libretexts.org
The carbonyl carbon is also a key participant in cyclization reactions to form phthalimides. In one approach, 2-iodobenzamides are treated with oxalic acid in the presence of a palladium catalyst. A plausible mechanism involves the formation of an acyl-palladium intermediate which then undergoes intramolecular cyclization involving the amide nitrogen to form the phthalimide (B116566) ring. rsc.org Another method utilizes a CO balloon as the carbonyl source in a reaction catalyzed by PdCl(PPh₃)₂SnCl₃ to convert 2-iodobenzamide into phthalimide derivatives. rsc.org
Furthermore, the carbonyl group, in concert with the ortho-amine, is involved in building quinazolinone structures. For example, condensation of 2-aminobenzamide derivatives with aldehydes or other carbonyl-containing compounds leads to the formation of the quinazolinone ring system, where the amide's carbonyl carbon becomes one of the ring carbons. mdpi.comsemanticscholar.org
Cascade and Domino Reactions Utilizing Multiple Functional Groups
The unique arrangement of the amino, iodo, and benzamide functionalities in this compound makes it an ideal substrate for cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation. These processes offer an efficient pathway to complex heterocyclic scaffolds.
Heteroannulation reactions involving this compound and its analogs allow for the direct construction of sulfur- and nitrogen-containing fused rings. A notable example is the copper(I)-catalyzed three-component reaction between a 2-iodobenzamide, elemental sulfur (S₈), and dichloromethane (B109758) (DCM). mdpi.com This process leads to the synthesis of 2,3-dihydrobenzothiazin-4-ones through a cascade of thiolation and annulation. The proposed mechanism suggests an initial Ullmann-type thiolation to form a 2-mercaptobenzamide intermediate, which then reacts with DCM to form the final heterocyclic product. mdpi.com The choice of ligand, such as 1,10-phenanthroline, has been shown to be crucial for enhancing the reaction yield. mdpi.com
In another strategy, iodine-mediated cascade reactions have been developed for the synthesis of complex tetracyclic systems. For instance, the reaction of 2-aminobenzamides with 2′-bromoacetophenones in the presence of a copper catalyst affords tryptanthrin (B1681603) derivatives. rsc.org The proposed mechanism involves a series of steps including cyclocondensation and intramolecular cyclization, showcasing the utility of the inherent reactivity of the multiple functional groups within the starting materials. rsc.org
Table 2: Examples of Heteroannulation Reactions
| Substrate | Reagents/Conditions | Product Type | Reference |
| 2-Iodobenzamides | S₈, DCM, Cu(I) catalyst, 1,10-phenanthroline | 2,3-Dihydrobenzothiazin-4-ones | mdpi.com |
| 2-Aminobenzamides | 2′-Bromoacetophenones, CuBr, I₂ | Tryptanthrin derivatives | rsc.org |
Tandem reactions that combine a cross-coupling step with one or more cyclization events represent a powerful tool for rapidly increasing molecular complexity. This compound derivatives are excellent substrates for such sequences, primarily leveraging the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net
A well-documented sequence begins with a Sonogashira cross-coupling of a this compound derivative with a terminal alkyne. mdpi.comsemanticscholar.orgresearchgate.net This step selectively functionalizes the iodo position due to the greater reactivity of the Csp²–I bond compared to other present halogens like bromine. mdpi.comsemanticscholar.org The resulting 2-amino-3-(alkynyl)benzamide is a versatile intermediate. This intermediate can then undergo a boric acid-mediated cyclocondensation with a benzaldehyde derivative. mdpi.comresearchgate.net This step involves the amino group and the amide moiety, leading to the formation of an 8-alkynylated 2,3-dihydroquinazolin-4(1H)-one. The final step of this tandem sequence is a palladium-catalyzed intramolecular cyclization, where the nucleophilic nitrogen of the quinazolinone ring attacks the appended alkyne, resulting in the formation of a fused pyrrole ring to yield 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones. mdpi.comresearchgate.net
Another example involves the palladium-catalyzed reaction of N-propargyl-2-iodobenzamides with arylboronic acids. beilstein-journals.org This process is initiated by a cascade cyclocarbopalladation followed by a Suzuki–Miyaura coupling reaction. The sequence leads to the regio- and stereoselective synthesis of 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org
Table 3: Example of a Tandem Cyclization and Cross-Coupling Sequence
| Step | Substrate | Reagents/Conditions | Intermediate/Product | Reference |
| 1. Cross-Coupling | 2-Amino-5-bromo-3-iodobenzamide | Aryl acetylenes, PdCl₂(PPh₃)₂-CuI, K₂CO₃ | 2-Amino-3-(arylethynyl)-5-bromobenzamides | mdpi.comsemanticscholar.org |
| 2. Cyclocondensation | 2-Amino-3-(arylethynyl)-5-bromobenzamides | Benzaldehyde derivatives, Boric acid | 2-Aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-ones | mdpi.com |
| 3. Cyclization | 2-Aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-ones | PdCl₂, DMF, reflux | 2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones | mdpi.comsemanticscholar.org |
Applications of 2 Amino 3 Iodobenzamide As a Versatile Synthetic Building Block
Construction of Nitrogen-Containing Heterocyclic Ring Systems
2-Amino-3-iodobenzamide is a particularly useful synthon for the synthesis of nitrogen-containing heterocycles. The presence of the amino group, the amide functionality, and the carbon-iodine bond in a 1,2,3-substitution pattern facilitates a variety of cyclization strategies to form fused ring systems.
The synthesis of indole (B1671886) frameworks, a core structure in many natural products and pharmaceuticals, can be effectively achieved using this compound. A common strategy involves a palladium-catalyzed Sonogashira cross-coupling reaction between the iodinated position of a related compound, 2-amino-5-bromo-3-iodobenzamide, and various terminal acetylenes. researchgate.net This initial step produces 2-amino-3-(arylalkynyl)benzamide intermediates. These intermediates, where an alkyne moiety is positioned adjacent to the nucleophilic amino group, are primed for subsequent cyclization. researchgate.net
A palladium chloride-mediated heteroannulation of these alkynylated aniline (B41778) derivatives leads to the formation of 2-aryl-1H-indole-7-carboxamides. researchgate.net This intramolecular cyclization, an endo-dig cyclization, efficiently constructs the indole ring system. This methodology has been demonstrated to be a powerful tool for creating poly-substituted indoles and their annulated derivatives. researchgate.netdntb.gov.ua
| Starting Material | Coupling Partner | Key Reaction Steps | Product Type |
| 2-Amino-5-bromo-3-iodobenzamide | Terminal Acetylenes | 1. Sonogashira Cross-Coupling (Pd-catalyzed) 2. Heteroannulation (PdCl₂) | 2-Aryl-1H-indole-7-carboxamides |
The quinazolinone scaffold is another privileged heterocyclic motif accessible from ortho-halobenzamides, including this compound. nih.govacs.org Various synthetic methods have been developed that utilize this starting material to construct both quinazolinone and dihydroquinazolinone rings.
Copper-catalyzed reactions are frequently employed for this purpose. For instance, 2-iodobenzamides can react with benzylamines in the presence of a copper catalyst and a base like potassium carbonate to yield quinazolinones. acs.orgresearchgate.net Other approaches involve the reaction of ortho-halobenzamides with aldehydes and ammonia (B1221849) sources, also often catalyzed by copper salts. nih.govacs.org A notable method involves the boric acid-mediated cyclocondensation of intermediate 2-amino-3-(arylethynyl)-5-bromobenzamides with benzaldehyde (B42025) derivatives to afford 8-alkynylated 2,3-dihydroquinazolin-4(1H)-ones. mdpi.comsemanticscholar.org
| Reactants | Catalyst/Reagent | Product |
| 2-Iodobenzamide (B1293540), Benzylamine | Copper Bromide (CuBr) | Quinazolinone |
| 2-Amino-3-(arylethynyl)-5-bromobenzamide, Benzaldehyde | Boric Acid | 2,3-Dihydroquinazolin-4(1H)-one |
| 2-Aminobenzamide (B116534), Benzylamine | Dimethyl Sulfoxide (DMSO) | Quinazolinone |
Beyond indoles and quinazolinones, this compound serves as a precursor for more complex, fused heterocyclic systems like pyrroloquinazolinones. mdpi.comsemanticscholar.org The synthesis of these intricate structures showcases the compound's utility in multi-step, tandem reaction sequences.
A representative synthesis involves an initial Sonogashira cross-coupling of 2-amino-5-bromo-3-iodobenzamide with aryl acetylenes. mdpi.comsemanticscholar.org The resulting 2-amino-3-(arylethynyl)-5-bromobenzamide undergoes a subsequent boric acid-mediated cyclocondensation with benzaldehydes to form 2-aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-ones. mdpi.comsemanticscholar.org These intermediates are then subjected to a final palladium chloride-mediated endo-dig cyclization, which constructs the pyrrole (B145914) ring fused to the dihydroquinazolinone core, yielding novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones. mdpi.comsemanticscholar.orgup.ac.za
Synthesis of Biaryl Compounds via Cross-Coupling Methodologies
Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for constructing biaryl compounds. researchgate.netacs.org this compound, with its reactive C-I bond, is an excellent substrate for these transformations.
The Suzuki coupling reaction, which pairs an organoboron compound with an organohalide, has been successfully applied. An efficient microwave-assisted Suzuki coupling of 2-amino-5-iodobenzamide (B1582221) with various (hetero)aryl boronic acids has been developed. researchgate.net This method provides a straightforward route to a range of 2-amino-3-carboxamide-1,1′-biaryl derivatives. researchgate.net Interestingly, many of these synthesized biaryl compounds exhibit blue luminescence with large Stokes shifts, with some derivatives showing high fluorescence quantum yields. researchgate.net The formation of biaryl compounds can also occur as a side reaction during palladium-mediated borylation reactions, where the intended boronic acid ester product couples with the starting aryl halide. mdpi.com
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type |
| 2-Amino-5-iodobenzamide | (Het)aryl Boronic Acids | Palladium-based (unspecified) | 2-Amino-3-carboxamide-1,1′-biaryls |
| ortho-Bromo aryl triflates | Arylboronic acids | Palladium-based (unspecified) | Chiral biaryl triflates |
Precursor in Total Synthesis of Complex Organic Molecules
While direct applications in the total synthesis of specific, named natural products are documented for related structures, this compound primarily serves as a foundational building block for constructing complex molecular scaffolds that are key intermediates in such syntheses. Its ability to generate diverse heterocyclic systems like indoles, quinazolinones, and pyrroloquinazolinones makes it an invaluable precursor. researchgate.netmdpi.comsemanticscholar.org For example, the synthesis of the lysergic acid core, a key component of many ergot alkaloids, involves the construction of an indole ring system, a transformation for which this compound derivatives are well-suited precursors. thieme-connect.de Similarly, it can be used to prepare o-iodobenzamides bearing complex side chains, which can then undergo radical cyclization reactions to form large, macrocyclic lactam structures. scielo.brscielo.brresearchgate.net
Utility in Ligand Design and Organocatalysis
The functional groups on this compound lend themselves to applications in catalysis, both as a catalyst itself and as a scaffold for designing more complex ligands.
In the field of organocatalysis, 2-iodobenzamide has been shown to act as a catalyst for the oxidation of alcohols. researchgate.netorcid.org In the presence of Oxone as a co-oxidant, catalytic amounts of 2-iodobenzamide can efficiently convert primary alcohols into carboxylic acids and secondary alcohols into ketones at room temperature. researchgate.net
Furthermore, the benzamide (B126) structure is a platform for creating ligands for metal-catalyzed reactions. The development of 2-benzamide tellurenyl iodides, synthesized by inserting a tellurium atom into the carbon-iodine bond of 2-iodobenzamides, has been reported. researchgate.net These organotellurium compounds can act as Lewis acids and have shown catalytic activity, demonstrating the potential for designing novel catalysts based on the this compound framework. researchgate.net
| Application | Role of 2-Iodobenzamide | Co-reagent/Catalyst | Transformation |
| Organocatalysis | Catalyst | Oxone | Oxidation of alcohols to carbonyls/carboxylic acids |
| Ligand Synthesis | Precursor | Elemental Tellurium / Copper | Synthesis of 2-Benzamide tellurenyl iodides |
Development of Chiral Iodoarene Catalysts
The development of chiral hypervalent iodine reagents for asymmetric synthesis is a significant area of modern organic chemistry, aiming to provide metal-free and environmentally benign catalytic solutions. nih.gov this compound is a key starting material for creating a specific class of chiral iodoarene precatalysts. The strategy involves leveraging the amino group as a handle to introduce a chiral component, thereby creating a stereochemically defined environment around the catalytically active iodine center.
The synthesis of these chiral catalysts typically begins with the modification of the amino group on the this compound core. A common approach involves the reaction of the amino group with a chiral auxiliary. For instance, chiral lactate (B86563) derivatives, such as (S)-methyl or (S)-ethyl lactate, are frequently used for this purpose. nih.gov The synthesis can be conceptualized in a multi-step process:
Protection/Activation: The amino group of the iodoarene, such as in the related precursor 2-iodo-3-nitroaniline, is often first protected or converted into a more suitable functional group for subsequent reactions. nih.gov In the context of this compound, the amino group can be directly targeted.
Chiral Auxiliary Attachment: The crucial step is the coupling of the amino-functionalized iodoarene with a chiral molecule. A well-established method like the Mitsunobu reaction can be employed to link a chiral alcohol, such as an ester of lactic acid, to the aromatic core. nih.gov
Final Catalyst Formation: This process yields a chiral iodoarene where the chiral center is held in proximity to the iodine atom. This proximity is essential for inducing enantioselectivity in the catalytic cycle.
The resulting catalysts, often C₁- or C₂-symmetric, possess a defined three-dimensional structure that can differentiate between enantiotopic faces or groups of a prochiral substrate during a chemical reaction. rsc.org Lactate-based chiral iodoarenes are among the most successful and widely reported catalysts for various asymmetric transformations. nih.gov While many syntheses start from precursors like 2-iodo-3-aminophenol or 2-iodo-3-nitroaniline, the fundamental principle of using the ortho-amino functionality as an anchor for a chiral moiety is directly applicable to this compound. nih.gov
| Step | Description | Key Reagents/Conditions | Intermediate/Product |
| 1 | Starting Material | - | This compound or related amino-iodoaniline |
| 2 | N-Functionalization | Sulfonyl chloride (e.g., TsCl), Pyridine | N-protected iodoaniline derivative |
| 3 | Chiral Moiety Introduction | Chiral alcohol (e.g., (S)-ethyl lactate), Mitsunobu reagents (DEAD, PPh₃) | Chiral iodoarene precatalyst |
Role in Oxidative Transformations
2-Iodobenzamide and its derivatives have emerged as highly effective catalysts for a range of oxidative transformations, particularly the oxidation of alcohols to aldehydes, ketones, or carboxylic acids. researchgate.net These reactions typically utilize a stoichiometric co-oxidant, such as Oxone® (2KHSO₅·KHSO₄·K₂SO₄), making the process more environmentally friendly and cost-effective compared to methods that use stoichiometric heavy metal oxidants. researchgate.netresearchgate.net
The catalytic activity of 2-iodobenzamide is rooted in its ability to be oxidized in situ to a hypervalent iodine(V) species. jst.go.jp This high-valent iodine compound is the active oxidant that facilitates the conversion of the substrate (e.g., an alcohol) to the product (e.g., a ketone). After the oxidation step, the iodine is reduced back to its monovalent state, allowing it to re-enter the catalytic cycle. jst.go.jp
A plausible catalytic cycle is as follows:
The monovalent iodoarene catalyst is oxidized by a co-oxidant like Oxone to a trivalent iodine(III) species and subsequently to a pentavalent iodine(V) species.
The generated iodine(V) species oxidizes the alcohol substrate to the corresponding carbonyl compound.
In this process, the iodine(V) is reduced, typically to a trivalent iodine(III) species.
This iodine(III) species can be re-oxidized by the co-oxidant back to the active iodine(V) state to continue the cycle. jst.go.jp
Research has shown that the structure of the benzamide catalyst significantly influences its reactivity. For example, introducing substituents on the amide nitrogen or the aromatic ring can tune the catalyst's performance. N-isopropyl-2-iodobenzamide was found to be an effective catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones. nii.ac.jp Furthermore, creating conformationally rigid structures, such as bicyclic lactams (e.g., 8-iodoisoquinolinone), can enhance catalytic activity compared to the more flexible acyclic 2-iodobenzamide. jst.go.jp This increased reactivity is attributed to a more efficient intramolecular interaction between the amide's carbonyl oxygen and the iodine atom, which stabilizes the hypervalent state. jst.go.jpresearchgate.net
The system is versatile, enabling the oxidation of primary alcohols to carboxylic acids and secondary alcohols to ketones, often at room temperature and in excellent yields. researchgate.netresearchgate.net
| Catalyst | Substrate Example | Co-oxidant | Product | Key Finding | Reference |
| 2-Iodobenzamide (IBamide) | Secondary Alcohols | Oxone® | Ketones | Effective for alcohol oxidation at room temperature. | researchgate.net |
| N-isopropyl-2-iodobenzamide | Tetrahydrofuran-2-methanols | Oxone® | γ-Lactones | Enables oxidative cleavage under mild conditions. | nii.ac.jp |
| 8-Iodoisoquinolinone (IB-lactam) | Alcohols | Oxone® | Carbonyl Compounds | Conformationally rigid lactam structure enhances reactivity compared to acyclic IBamide. | jst.go.jp |
| 5-Methoxy-2-iodobenzamide (MeO-IBamide) | Benzylic Alcohols | Oxone® | Aldehydes/Ketones | Methoxy group increases catalyst reactivity, enabling faster reactions. | researchgate.net |
Computational and Spectroscopic Insights into 2 Amino 3 Iodobenzamide and Analogues
Density Functional Theory (DFT) Studies of Molecular Conformation and Electronic Structure
Investigation of Intramolecular Hydrogen Bonding Interactions
A significant focus of DFT studies on 2-aminobenzamide (B116534) analogues has been the exploration of intramolecular hydrogen bonding. mdpi.comnih.gov Research on compounds such as 2-amino-5-bromobenzamide (B60110) (ABB) and 2-amino-5-iodobenzamide (B1582221) (AIB) has confirmed the presence of intramolecular hydrogen bonding between the amino group (–NH₂) and the carbonyl group (C=O). DFT calculations, often using the B3LYP/6-311++G(d,p) basis set, have revealed that conformers where the oxygen of the amide moiety and the hydrogen of the amine group are aligned are more stable. mdpi.com This stabilization is attributed to the formation of a six-membered intramolecular ring facilitated by this hydrogen bond. mdpi.comresearchgate.net In the case of 2-amino-5-bromo-3-iodobenzamide (ABIB), the dual halogen substitution is suggested to enhance the strength of this hydrogen bond, further stabilizing the crystal lattice.
The presence of an ortho-hydroxyl group in similar structures, such as aryl imines, has also been shown to form an intramolecular hydrogen bond with the iminic nitrogen, which in turn activates the C=N bond and influences reactivity. nih.gov This highlights the crucial role of intramolecular hydrogen bonding in determining the preferred conformation and, consequently, the chemical behavior of these molecules.
Prediction of Reactivity and Reaction Intermediates
DFT calculations are also instrumental in predicting the reactivity of these compounds. For instance, the electron-withdrawing nature of the iodine atom in 2-hydroxy-3-iodobenzamide (B3417610) is predicted to deactivate the benzene (B151609) ring towards electrophilic substitution. This is in contrast to 2-aminobenzamide, where the electron-donating amino group activates the ring. By simulating electron density maps, DFT can help predict the most likely sites for chemical reactions.
Furthermore, DFT studies have been used to rationalize the selectivity observed in certain reactions. For example, in the case of 2-aryl-4-chloro-6-iodoquinazolines, DFT calculations of the Csp²-X bond dissociation energies revealed that the Csp²-I bond is weaker than the C(4)-Cl bond, explaining the observed reaction selectivity. mdpi.com These computational insights are invaluable for understanding reaction mechanisms and predicting the formation of intermediates.
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Probes
A variety of advanced spectroscopic techniques have been employed to experimentally validate and complement the computational findings, providing a comprehensive picture of the structural and dynamic properties of 2-amino-3-iodobenzamide and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
¹H NMR spectroscopy is a key technique for studying the conformational dynamics of these molecules in solution. copernicus.orgcopernicus.org In N-unsubstituted 2-aminobenzamides, the hindered rotation around the C(O)–NH₂ single bond can lead to the non-equivalence of the amide protons, resulting in two distinct resonances in the ¹H NMR spectra. mdpi.com However, in some cases, intramolecular hydrogen bonding between the carbonyl oxygen and the amine protons is not observed in the solution phase due to rapid proton exchange with the solvent and fast rotation around the Ar–NH₂ single bond. mdpi.comresearchgate.net
Dynamic NMR studies on related N-carbomethoxyindole derivatives have also shown dynamic processes arising from hindered rotation about the N-C carbamate (B1207046) bond, leading to the existence of equilibrating E and Z rotamers. scielo.org.mx The observation of sharp or broadened signals in the NMR spectra provides valuable information about the energy barriers to rotation and the relative populations of different conformers at a given temperature. copernicus.orgscielo.org.mx
Table 1: Selected ¹H NMR Data for 2-Amino-5-iodoacetophenone (7h) acs.org This table is interactive and allows for sorting and filtering of the data.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | 2.54 | s | |
| NH₂ | 6.31 | br s | |
| H-6 | 6.45 | d | 8.7 |
| H-4 | 7.46 | dd | 8.7, 2.1 |
| H-2 | 7.96 | d | 2.1 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in these molecules and for studying hydrogen bonding interactions. mdpi.com The experimental IR spectra of halogenated 2-aminobenzamides show characteristic N-H stretching vibrations in the region of 3157–3424 cm⁻¹, corresponding to the amino (NH₂) and amido (NH₂CO) groups. mdpi.com
Computational simulations of IR and Raman spectra using DFT methods generally show good agreement with the experimental data, aiding in the assignment of vibrational modes. mdpi.com For instance, a weak band observed around 3400 cm⁻¹ in the IR spectrum of acetamide (B32628) has been attributed to the first overtone of the carbonyl stretching vibration. cdnsciencepub.com These techniques provide a detailed fingerprint of the molecule's vibrational modes, which are sensitive to its structure and intermolecular interactions.
Table 2: Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Amino-5-bromobenzamide (ABB) mdpi.com This table is interactive and allows for sorting and filtering of the data.
| Vibrational Mode | Experimental (IR) | Calculated (DFT) |
| NH₂ asymmetric stretch | 3424 | - |
| NH₂ symmetric stretch | 3314 | - |
| Amide N-H stretch | 3157 | - |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction provides definitive proof of the solid-state structure of these compounds, including precise bond lengths, bond angles, and details of intermolecular interactions. mdpi.com X-ray crystallographic studies on 2-amino-5-bromobenzamide (ABB) have unambiguously confirmed the existence of intramolecular hydrogen bonding between the amide oxygen and the amine hydrogen. mdpi.com
Furthermore, these studies reveal how molecules are arranged in the crystal lattice and the nature of intermolecular hydrogen bonding. mdpi.com For example, in the crystal structure of ABB, the amide unit acts as both a hydrogen bond donor and acceptor, forming strong intermolecular hydrogen bonds with neighboring molecules. mdpi.com In more complex derivatives, such as 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones, X-ray crystallography has shown the presence of strong intermolecular hydrogen bonding between the N-H of one molecule and the carbonyl oxygen of another. semanticscholar.orgmdpi.com
Future Research Directions and Emerging Opportunities for 2 Amino 3 Iodobenzamide
Exploration of Asymmetric Synthesis and Stereocontrol
The development of methods for asymmetric synthesis—chemical reactions that selectively produce one of two mirror-image stereoisomers (enantiomers)—is a paramount goal in modern chemistry, particularly for the synthesis of pharmaceuticals. 2-Amino-3-iodobenzamide is an increasingly important precursor in this field.
Future research is focused on using derivatives of this compound to create novel chiral catalysts. One promising avenue involves the synthesis of chiral hypervalent iodine(V) reagents. beilstein-journals.org By starting with 2-iodobenzamides derived from chiral amino acids, researchers can generate oxidizing agents that have the potential to transfer chirality to a substrate. Although early attempts at asymmetric oxidation of sulfides using these reagents have shown high product yields but low enantioselectivity, this represents a significant area for development. beilstein-journals.org Future work will likely involve fine-tuning the catalyst's structure to enhance stereocontrol, possibly by introducing more rigid or sterically demanding chiral environments around the iodine center.
Another key area is the asymmetric synthesis of 3-substituted isoindolinones, a class of compounds with significant biological activity, which can be synthesized from 2-iodobenzamide (B1293540) precursors. researchgate.net Current research employs chiral metal catalysts, organocatalysts, and phase-transfer catalysts to control the stereochemistry of these cyclization reactions. The opportunity lies in designing more efficient and highly selective catalytic systems specifically tailored for substrates derived from this compound, potentially leading to more direct and atom-economical routes to enantiopure isoindolinones and related N-heterocycles. The combination of hypervalent iodine chemistry with organocatalysis to create new chiral catalysts from iodoarenes like this compound is a particularly promising frontier. core.ac.uk
The table below summarizes key research findings in the asymmetric applications of 2-iodobenzamide derivatives.
| Research Area | Key Finding/Observation | Future Direction |
| Chiral Hypervalent Iodine Reagents | 2-Iodobenzamides from amino acids can be oxidized to chiral I(V) reagents for asymmetric sulfide (B99878) oxidation. beilstein-journals.org | Improve enantioselectivity by modifying the chiral auxiliary. |
| Asymmetric Isoindolinone Synthesis | Various catalytic methods (metal, organo, phase-transfer) exist for the asymmetric construction of the isoindolinone core from 2-iodobenzamides. researchgate.net | Develop more selective and efficient catalysts for specific this compound derivatives. |
| Hybrid Catalysis | Merging hypervalent iodine chemistry with asymmetric organocatalysis shows potential for creating novel, tunable catalysts. core.ac.uk | Design and synthesize broadly applicable chiral organoiodine catalysts for high-yield, high-stereoselectivity transformations. |
Application in Supramolecular Chemistry and Materials Science Precursors
The unique electronic and structural features of this compound make it an attractive building block for advanced materials and complex supramolecular assemblies. The presence of hydrogen bond donors and acceptors, a modifiable iodo-substituent, and an aromatic core allows for the programmed assembly of molecules into larger, functional architectures.
An exciting opportunity lies in the field of functional organic materials. For instance, derivatives of 2-aminobenzamide (B116534) have been used to synthesize blue-emissive biaryl compounds through Suzuki coupling reactions, demonstrating their potential as components in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Further exploration of the photophysical properties of polymers and oligomers derived from this compound could lead to new fluorescent sensors or advanced display technologies.
In materials science for medical applications, iodoarenes are being investigated as precursors for biodegradable X-ray contrasting agents. core.ac.uk By incorporating the heavy iodine atom from this compound into a biocompatible polymer backbone, it may be possible to develop safer and more effective materials for medical imaging.
Furthermore, the structure of this compound is well-suited for designing ligands for coordination-driven self-assembly. This can lead to the formation of discrete, three-dimensional structures like supramolecular cages. mdpi.comrsc.org These cages can encapsulate guest molecules, acting as nanoscale containers for drug delivery, catalysis, or molecular sensing. The amino and amide groups can be readily modified to create intricate ligand geometries, and the iodo-group can be functionalized to append other groups, offering a high degree of tunability in the final cage structure and function.
| Application Area | Precursor/Derivative | Potential Function/Material |
| Optoelectronics | Biaryl derivatives via Suzuki coupling | Blue-emissive materials for OLEDs |
| Medical Imaging | Iodoarene-containing polyesters | Biodegradable X-ray contrast agents. core.ac.uk |
| Supramolecular Chemistry | Modified this compound ligands | Self-assembled supramolecular cages for sensing or catalysis. mdpi.comotago.ac.nz |
| Functional Polymers | Polymers incorporating the benzamide (B126) moiety | Materials with tailored photophysical or recognition properties. |
Development of Photo- and Electrocatalytic Transformations
Modern synthetic chemistry is increasingly moving towards more sustainable methods, with photocatalysis and electrocatalysis at the forefront. These techniques use light or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity, avoiding the need for harsh reagents. This compound is an ideal substrate for such transformations due to the reactivity of the carbon-iodine bond and the directing capabilities of the amide group.
Visible-light photocatalysis offers a powerful tool for the functionalization of C–H bonds. snnu.edu.cn Research has shown that o-halogenated benzamides can undergo photocatalytic intramolecular cyclization to form valuable heterocyclic structures like isoindolinones. researchgate.net This often proceeds via a single-electron transfer to the aryl halide, generating an aryl radical that can then participate in subsequent bond-forming events. Future work will likely expand the scope of these reactions, enabling the remote functionalization of C–H bonds to access even more complex molecular architectures. nih.govrsc.org Dual catalytic systems, combining photocatalysis with transition metal catalysis (e.g., copper or palladium), are a particularly rich area for exploration, allowing for novel bond disconnections that are not possible with traditional methods. beilstein-journals.org
Electrosynthesis provides another green and powerful platform for transforming this compound. Electrochemical methods can be used to generate reactive intermediates under controlled conditions, enabling transformations like reductive cyclizations and cross-coupling reactions. For example, the electrochemical synthesis of quinazolinone derivatives from 2-aminobenzamides has been demonstrated. arkat-usa.org There is significant opportunity to develop novel electrochemical methods for C-C and C-N bond formation starting from this compound, such as intramolecular cyclizations or coupling with other organic fragments. researchgate.net These methods offer the potential for high efficiency and selectivity, often without the need for chemical oxidants or reductants, generating only minimal waste.
| Catalytic Method | Transformation Type | Product Class |
| Photocatalysis | Intramolecular Radical Cyclization | Isoindolinones, other N-heterocycles. researchgate.net |
| Metallaphotoredox | Dual C-H Activation/Coupling | Carbazoles, complex amides. beilstein-journals.org |
| Electrocatalysis | Acid-catalyzed Cyclization | Quinazolinones. arkat-usa.org |
| Electrosynthesis | Dehydrogenative N-S Bond Formation | Benzo[d]isothiazol-3(2H)-ones (from related mercaptobenzamides). mdpi.com |
Integration with Machine Learning and AI for Reaction Prediction and Optimization
The intersection of artificial intelligence (AI) and chemistry is creating a paradigm shift in how chemical research is conducted. For a versatile building block like this compound, which can participate in a wide array of complex reactions, AI and machine learning (ML) present a significant emerging opportunity.
One of the most promising applications is in reaction prediction. ML models, particularly those based on neural networks and graph-based representations, are becoming increasingly adept at predicting the outcome of a chemical reaction given a set of reactants and conditions. For the novel photocatalytic and asymmetric reactions being developed for this compound, these tools could accelerate discovery by predicting the most likely products, identifying potential side-products, and even suggesting reaction conditions that favor a desired outcome.
Beyond predicting what will happen, AI can optimize how it happens. The synthesis of chiral molecules, as discussed in section 6.1, often requires meticulous optimization of catalysts, solvents, and temperatures to achieve high enantioselectivity. ML algorithms can be trained on experimental data to build predictive models that identify the optimal conditions for maximizing both yield and stereoselectivity, significantly reducing the experimental effort required.
| AI/ML Application | Potential Impact on this compound Chemistry |
| Reaction Outcome Prediction | Accelerate discovery by forecasting products of novel catalytic reactions. |
| Reaction Optimization | Efficiently identify optimal conditions for high yield and enantioselectivity in asymmetric synthesis. |
| Retrosynthesis Planning | Propose novel and efficient synthetic routes to complex molecules using this compound as a key building block. |
| De Novo Design | Design new catalysts or functional materials based on the this compound scaffold with desired properties. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
